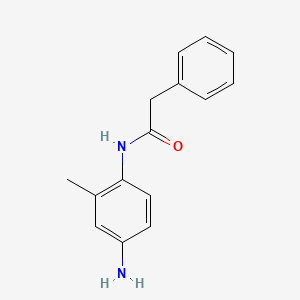

N-(4-amino-2-methylphenyl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-amino-2-methylphenyl)-2-phenylacetamide is a chemical compound with the molecular formula C9H12N2O . It is a solid substance and has a molecular weight of 164.21 .

Molecular Structure Analysis

The InChI code for N-(4-amino-2-methylphenyl)-2-phenylacetamide is 1S/C9H12N2O/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

N-(4-amino-2-methylphenyl)-2-phenylacetamide is a solid substance . It has a molecular weight of 164.21 .Scientific Research Applications

Molecular Structure and Conformation

- The molecular structure of related compounds, such as N-(2-Methylphenyl)acetamide, demonstrates a slight twist in the acetamide unit relative to the phenyl substituent, suggesting a unique spatial arrangement that could influence its interactions and applications in various fields (Gowda et al., 2007).

Supramolecular Assembly

- Halogenated derivatives of N-(4-amino-2-methylphenyl)-2-phenylacetamide, like N-(4-Chloro-3-methylphenyl)-2-phenylacetamide, show interesting molecular conformations and supramolecular assemblies. These are linked into chains and rings by combinations of hydrogen bonds, which can be crucial in pharmaceutical and material science applications (Nayak et al., 2014).

Synthesis and Structure-Activity Relationships

- Research on analogs of N-(4-amino-2-methylphenyl)-2-phenylacetamide, such as N-(4-amino-2-butynyl)acetamide derivatives, has been conducted to evaluate their activity in various biological contexts. This includes assessing inhibitory activity on muscle contraction and potential therapeutic applications (Take et al., 1992).

Antimalarial Activity

- Derivatives of N-(4-amino-2-methylphenyl)-2-phenylacetamide have been studied for their antimalarial activity, demonstrating the compound's potential in therapeutic applications against resistant strains of malaria (Werbel et al., 1986).

Anticonvulsant Activity

- Studies on 4-aminophenylacetamides, closely related to N-(4-amino-2-methylphenyl)-2-phenylacetamide, have shown significant anticonvulsant activity. This opens possibilities for the compound's use in neurological or psychiatric treatments (Clark & Davenport, 1988).

Antimicrobial Activity

- Novel analogs of N-(4-amino-2-methylphenyl)-2-phenylacetamide, such as 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, have shown promising antimicrobial activities, indicating potential applications in battling bacterial and fungal infections (Jayadevappa et al., 2012).

Glutaminase Inhibition

- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to N-(4-amino-2-methylphenyl)-2-phenylacetamide, have been studied as potent inhibitors of kidney-type glutaminase, suggesting potential therapeutic applications in oncology (Shukla et al., 2012).

Safety and Hazards

The safety information for N-(4-amino-2-methylphenyl)-2-phenylacetamide indicates that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and avoiding contact with skin and eyes .

Relevant Papers The search results do not provide specific peer-reviewed papers related to N-(4-amino-2-methylphenyl)-2-phenylacetamide .

properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11-9-13(16)7-8-14(11)17-15(18)10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBLDANBEAWSIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2602242.png)

![7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2602244.png)

![Methyl 4-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B2602248.png)

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2602249.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide](/img/structure/B2602250.png)

![N-benzyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2602251.png)

![1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2602252.png)

![3-ethoxy-4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2602253.png)

![1-[4-[(E)-Pent-2-enyl]piperazin-1-yl]ethanone](/img/structure/B2602262.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2602263.png)